7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione 7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione Wy 49051 is a potent, orally active H1 receptor antagonist, with IC50 of 44 nM.
Brand Name: Vulcanchem
CAS No.: 113418-56-7
VCID: VC0007197
InChI: InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C₂₈H₃₃N₅O₃
Molecular Weight: 487.6 g/mol

7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione

CAS No.: 113418-56-7

Inhibitors

VCID: VC0007197

Molecular Formula: C₂₈H₃₃N₅O₃

Molecular Weight: 487.6 g/mol

7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione - 113418-56-7

CAS No. 113418-56-7
Product Name 7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
Molecular Formula C₂₈H₃₃N₅O₃
Molecular Weight 487.6 g/mol
IUPAC Name 7-[3-(4-benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C28H33N5O3/c1-30-26-24(27(34)31(2)28(30)35)33(20-29-26)17-9-16-32-18-14-23(15-19-32)36-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,20,23,25H,9,14-19H2,1-2H3
Standard InChIKey YNDYDETWRDHMLW-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)OC(C4=CC=CC=C4)C5=CC=CC=C5
Description Wy 49051 is a potent, orally active H1 receptor antagonist, with IC50 of 44 nM.
Reference [1]. Abou-Gharbia M, et al. New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. J Med Chem. 1995 Sep 29;38(20):4026-32.
PubChem Compound 6918138
Last Modified Nov 11 2021
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